1-Allyl-3-(2-cyanophenyl)urea

Description

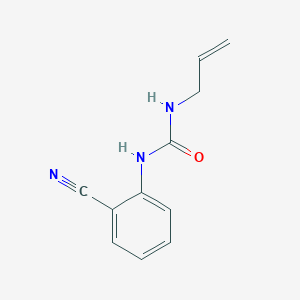

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-cyanophenyl)-3-prop-2-enylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-2-7-13-11(15)14-10-6-4-3-5-9(10)8-12/h2-6H,1,7H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSRDJXDMRTCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558271 | |

| Record name | N-(2-Cyanophenyl)-N'-prop-2-en-1-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122372-27-4 | |

| Record name | N-(2-Cyanophenyl)-N'-prop-2-en-1-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Allyl 3 2 Cyanophenyl Urea and Analogues

Classical Synthetic Approaches

The foundational methods for synthesizing 1-Allyl-3-(2-cyanophenyl)urea and related compounds rely on well-established organic reactions. These are typically categorized as direct urea (B33335) formation strategies or multi-step syntheses from precursor molecules.

Direct Urea Formation Strategies

The most straightforward method for the synthesis of this compound involves the direct reaction between an isocyanate and an amine. In this case, the reaction is between allyl isocyanate and 2-aminobenzonitrile (B23959). This reaction is a nucleophilic addition of the amino group of 2-aminobenzonitrile to the electrophilic carbonyl carbon of allyl isocyanate. The process is typically carried out in an inert solvent to facilitate the reaction and control the temperature.

Another direct approach involves the use of phosgene (B1210022) or its derivatives, which act as a source of the carbonyl group in the urea linkage. However, due to the high toxicity and hazardous nature of phosgene, this method is often replaced by safer alternatives in modern laboratory and industrial settings.

The reaction of 2-aminobenzonitriles with urea can also lead to the formation of related quinazoline (B50416) structures under certain conditions, highlighting the reactivity of the starting materials. thieme-connect.de

Multi-Step Synthesis from Precursors

Synthesis of 2-Aminobenzonitrile: 2-Aminobenzonitrile can be prepared through various methods. One common route is the dehydration of 2-aminobenzamide. chemicalbook.comasianpubs.org This reaction can be achieved using dehydrating agents like phenylphosphonyl dichloride in pyridine, which has been shown to give high yields. chemicalbook.comasianpubs.orgchemicalbook.com Other methods include the cyanation of o-bromoaniline using sodium cyanide with a palladium catalyst, which also offers high efficiency. researchgate.net

Synthesis of Allyl Isocyanate: Allyl isocyanate can be synthesized from allyl amine. Alternatively, a reaction involving allyl chloride and potassium thiocyanate (B1210189) can produce allyl isothiocyanate, which can then be converted to the isocyanate. wikipedia.org A method using allyl bromide and potassium rhodanate in the presence of a phase transfer catalyst has been reported to produce high-content allyl isothiocyanate, which can be a precursor to the isocyanate. google.com The rearrangement of allyl cyanate (B1221674) to allyl isocyanate is another synthetic route. nih.govrsc.orgrsc.org

Once these precursors are synthesized and purified, they can be reacted together as described in the direct urea formation strategy to yield this compound.

Modern Synthetic Innovations

Recent advancements in synthetic chemistry have introduced more efficient and environmentally benign methods for the synthesis of urea derivatives. These include enzyme-mediated transformations and one-pot multicomponent reactions.

Enzyme-Mediated Transformations in Related Systems

The use of enzymes as catalysts in organic synthesis is a growing field due to their high selectivity and mild reaction conditions. In the context of urea synthesis, enzymes like catalase have been used for the cyclization of related N-allyl carbamoyl (B1232498) anthranilonitriles to form quinazolinones, demonstrating the potential for enzymatic catalysis in reactions involving these types of substrates. lookchem.com While direct enzymatic synthesis of this compound is not extensively documented, the principles of biocatalysis suggest that enzymes could be developed or adapted for this transformation, offering a greener alternative to traditional chemical methods.

One-Pot Multicomponent Reactions for Urea Derivative Synthesis

One-pot multicomponent reactions, where multiple reactants are combined in a single reaction vessel to form a complex product, offer significant advantages in terms of efficiency and waste reduction. For the synthesis of urea derivatives, a one-pot approach could involve the in-situ generation of an isocyanate followed by its reaction with an amine. For instance, propargylic ureas have been synthesized in a one-pot procedure from propargylamines and isocyanates, followed by cyclization. chemrevlett.com This strategy could be adapted for the synthesis of this compound by combining a suitable allyl precursor, a cyanide source, and an amine in a single reaction.

Optimization of Reaction Parameters and Reaction Efficiency

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction time and energy consumption. Key parameters that can be adjusted include temperature, solvent, catalyst, and reactant concentrations.

For the direct synthesis of this compound from allyl isocyanate and 2-aminobenzonitrile, the choice of solvent is important. Aprotic solvents are generally preferred to avoid side reactions with the isocyanate. The reaction temperature is typically kept moderate to control the reaction rate and prevent the formation of byproducts.

The industrial synthesis of urea from ammonia (B1221849) and carbon dioxide is a high-pressure and high-temperature process that has been extensively optimized for efficiency. toyo-eng.com While the synthesis of a specific derivative like this compound is conducted on a much smaller scale, the principles of process optimization, such as careful control of reaction conditions and purification methods, remain critical for achieving high efficiency.

Below is an interactive data table summarizing the synthesis of a related compound, 1-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole, highlighting the impact of different bases and temperatures on the reaction.

| Base | Equivalents | Temperature (°C) |

| NaOH | 3 | Room Temperature |

| K2CO3 | 1.1 | 100 |

| Cs2CO3 | 1.1 | 50 |

| Na2CO3 | 1.1 | 60 |

| K3PO4 | 1.1 | 60 |

| NaH | 4 | 20-60 |

| LiH | 3 | 20 |

| CaH2 | 1 | - |

This data is for an analogous synthesis and serves to illustrate the types of parameters that are optimized in such reactions. google.com

Isolation and Purification Techniques for Synthetic Products

The successful synthesis of this compound and its analogues is critically dependent on effective isolation and purification protocols. These steps are essential to remove unreacted starting materials, catalysts, and byproducts, ultimately yielding the target compound in high purity. The choice of technique is largely dictated by the physical and chemical properties of the product and impurities, such as solubility, polarity, and crystallinity.

Initial Product Isolation

Following the completion of the synthetic reaction, the initial step involves isolating the crude product from the reaction mixture. Common methods include:

Filtration: If the product precipitates out of the reaction solvent, it can be isolated by simple filtration. The solid is collected on a filter and washed with a suitable solvent in which the product is sparingly soluble, but impurities are readily soluble. For instance, after reacting an amine with an isocyanate, the resulting urea derivative may precipitate and can be collected by filtration. njit.edu

Extraction: When the product remains dissolved in the reaction solvent, liquid-liquid extraction is a standard procedure. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. doi.org For example, a reaction mixture can be diluted with an organic solvent and washed with water or a brine solution to remove inorganic salts and other water-soluble impurities. doi.org The organic layer containing the desired product is then separated.

Evaporation/Concentration: After extraction, the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude solid or oil. doi.org In some cases, partial concentration of the solvent can induce crystallization of the product, which is then isolated by filtration. google.com

Chromatographic Purification

Chromatography is a powerful technique for separating and purifying compounds from a mixture. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.

Column chromatography is a widely used preparative technique for purifying organic compounds. A solution of the crude product is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (mobile phase) is then passed through the column, and the components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.

For urea derivatives, silica gel is a common stationary phase. The choice of the mobile phase (eluent) is crucial for effective separation. A gradient of solvents, often starting with a non-polar solvent and gradually increasing the polarity, is frequently employed. For example, a mixture of n-hexane and ethyl acetate (B1210297) is a common eluent system for purifying urea and thiourea (B124793) derivatives. doi.orgmdpi.com The fractions are collected and analyzed (e.g., by Thin-Layer Chromatography) to identify those containing the pure product.

Table 1: Example Solvent Systems for Column Chromatography of Urea Analogues

| Compound Type | Stationary Phase | Eluent System (v/v) | Reference |

| N-allyl propargylamines | Silica Gel | n-Hexane:Ethyl Acetate (1:1) | doi.org |

| N-(2-cyanophenyl)morpholine-4-carboxamide | Silica Gel | Pentane:Ethyl Acetate (3:1) | mdpi.com |

| Substituted Phenylureas | Silica Gel | Not specified | nih.gov |

This table provides examples of solvent systems used for purifying compounds structurally related to this compound. The optimal system for the target compound may require experimental optimization.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to conventional column chromatography. It is particularly useful for the final purification of compounds and for assessing purity. mtc-usa.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for purifying urea derivatives. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. mtc-usa.comresearchgate.net The retention of the compound on the column is influenced by its hydrophobicity. More polar compounds elute earlier, while less polar compounds are retained longer.

Hydrophilic Interaction Chromatography (HILIC) is another HPLC mode suitable for very polar compounds like urea. chromatographyonline.com In HILIC, a polar stationary phase is used with a mobile phase containing a high percentage of an organic solvent. chromatographyonline.com

Table 2: HPLC Conditions for Analysis of Urea Compounds

| HPLC Mode | Column | Mobile Phase | Detection | Reference |

| Reversed-Phase | Cogent Bidentate C18™ | 100% DI Water | UV @ 210nm | mtc-usa.com |

| HILIC | Acclaim Mixed-Mode HILIC-1 | Acetonitrile/Water | Not specified | chromatographyonline.com |

| Reversed-Phase | Not specified | Acetonitrile:Water (80:20) | Not specified | nih.gov |

This table illustrates typical conditions for the HPLC analysis of urea and its derivatives. Preparative HPLC would use similar principles but with larger columns and higher flow rates.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle is based on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Upon cooling, the pure compound crystallizes out, while the impurities remain dissolved in the solvent (mother liquor).

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point. It should also not react with the compound and should be easily removable from the purified crystals. Common solvents for the recrystallization of urea derivatives include ethanol (B145695), benzene, and water, or mixtures thereof. njit.edugoogle.comgoogle.com For instance, some substituted ureas have been successfully recrystallized from ethanol or benzene. njit.edugoogle.com

Table 3: Recrystallization Solvents for Urea Derivatives

| Compound Class | Recrystallization Solvent(s) | Reference |

| Substituted Ureas | Ethanol, Benzene, Water | njit.edugoogle.com |

| 1,3-diisopropylurea | Ethanol, Benzene, Water | google.com |

| Phthalyl ureide | Alcohol | google.com |

| 1-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole | 2B Alcohol | google.com |

This table presents solvents that have been effectively used for the recrystallization of various urea-based compounds.

In some procedures, after dissolving the crude product in a hot solvent, decolorizing carbon (charcoal) may be added to adsorb colored impurities before the hot solution is filtered and allowed to cool. njit.edu The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. google.com

Structural Elucidation and Conformational Analysis of 1 Allyl 3 2 Cyanophenyl Urea

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to determining the precise three-dimensional structure and dynamic behavior of molecules like 1-Allyl-3-(2-cyanophenyl)urea.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state conformation and dynamics of urea (B33335) derivatives. nih.govresearchgate.net For this compound, the ¹H and ¹³C NMR spectra would provide key insights.

The conformational landscape of N,N'-disubstituted ureas is largely defined by the rotational barriers around the C(sp²)–N bonds. acs.orgresearchgate.net This rotation can lead to different conformers, such as trans-trans and cis-trans arrangements of the substituents relative to the carbonyl group. nih.gov In many N-aryl-N'-alkyl ureas, these conformers can interconvert. If this exchange is slow on the NMR timescale, it can result in the appearance of doubled peaks for nearby protons, a phenomenon known as rotamerism. copernicus.org Conversely, fast exchange leads to conformationally averaged signals. copernicus.org

In the case of this compound, variable-temperature NMR studies could be employed to determine the energy barriers to rotation around the N-C(O) bonds. copernicus.org The chemical shifts of the N-H protons are particularly sensitive to their environment and participation in hydrogen bonding. nih.gov Two-dimensional NMR techniques, such as NOESY, can further elucidate through-space proximity between protons on the allyl and cyanophenyl groups, confirming the dominant solution-state conformation. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is illustrative, based on data from analogous compounds, as specific experimental data was not found in the searched literature.

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| N-H (Allyl side) | ~6.0 - 7.5 | Broad signal, position dependent on solvent and concentration. |

| N-H (Phenyl side) | ~8.0 - 9.5 | Broad signal, downfield shift due to proximity to aryl ring. |

| Phenyl-H | ~7.0 - 8.0 | Complex multiplet pattern characteristic of an ortho-substituted ring. |

| Allyl-CH | ~5.7 - 6.0 | Multiplet. |

| Allyl-CH₂ (vinyl) | ~5.0 - 5.3 | Two distinct signals (cis and trans to CH). |

| Allyl-CH₂ (allyl) | ~3.9 - 4.2 | Doublet of triplets, coupled to N-H and vinyl CH. |

| ¹³C NMR | ||

| C=O (Urea) | ~152 - 155 | |

| Phenyl-C (ipso, C-N) | ~138 - 142 | |

| Phenyl-C (ipso, C-CN) | ~110 - 115 | |

| Phenyl-C | ~120 - 135 | |

| C≡N (Cyano) | ~117 - 120 | |

| Allyl-CH | ~133 - 136 | |

| Allyl-CH₂ (vinyl) | ~115 - 118 | |

| Allyl-CH₂ (allyl) | ~43 - 46 |

Single-crystal X-ray diffraction provides definitive information on the molecular structure and packing in the solid state. Although a specific crystal structure for this compound was not identified in the search, the architecture can be predicted from numerous studies on related diaryl or alkyl-aryl ureas. acs.orgresearchgate.net

Table 2: Typical Crystallographic Data for a Disubstituted Phenylurea Derivative This table presents representative data for a related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, to illustrate expected parameters. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.904(2) |

| b (Å) | 4.6173(3) |

| c (Å) | 11.6906(13) |

| β (°) | 96.895(9) |

| Volume (ų) | 1281.0(2) |

| Z | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Conformational Dynamics

Supramolecular Chemistry and Crystal Engineering Principles

The assembly of individual urea molecules into a well-defined crystalline lattice is governed by a hierarchy of non-covalent interactions.

The primary and most influential interaction in the crystal packing of ureas is the intermolecular N-H···O hydrogen bond. researchgate.net The urea group contains two hydrogen bond donors (the N-H groups) and one strong acceptor (the carbonyl oxygen). This functionality typically leads to the formation of robust, one-dimensional hydrogen-bonded chains or tapes. researchgate.net In many diaryl ureas, molecules are linked into a centrosymmetric dimer via a pair of N-H···O bonds, forming a characteristic R²₂(8) graph set motif. These dimers then often propagate into infinite chains or tapes.

In addition to the strong N-H···O bonds, weaker C-H···O and C-H···N interactions are also expected to play a role in stabilizing the three-dimensional structure of this compound. The aromatic protons of the cyanophenyl ring and the protons of the allyl group can act as weak donors to the carbonyl oxygen or the nitrogen of the cyano group of adjacent molecules.

The self-assembly of this compound into a crystalline solid is a hierarchical process driven by molecular recognition. nih.govsc.edu The most potent interaction, the N-H···O hydrogen bond, directs the initial formation of primary structural motifs, such as the aforementioned hydrogen-bonded chains or tapes. researchgate.net These primary assemblies are then organized into layers or more complex three-dimensional networks through weaker, but cumulatively significant, forces.

These secondary interactions include C-H···O and C-H···N hydrogen bonds, as well as π-π stacking between the cyanophenyl rings. The final supramolecular architecture represents the most thermodynamically stable arrangement, optimizing all possible non-covalent interactions. The specific substituents—the flexible allyl group and the planar, electron-withdrawing cyanophenyl group—play a crucial role in modulating this self-assembly process, influencing both the local hydrogen-bonding geometry and the long-range packing efficiency. reading.ac.uknih.gov

Investigation of π-π Stacking and Other Non-Covalent Interactions within Crystalline Assemblies

Theoretical and Computational Structural Investigations

Theoretical and computational chemistry offer powerful tools for the in-depth analysis of molecular structures, providing insights that are often complementary to experimental data. For this compound, computational methods are employed to understand its electronic properties, preferred three-dimensional arrangements, and the subtle forces that govern its aggregation in the solid state.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. science.govscielo.org.mx By applying DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), the geometry of this compound can be optimized to its lowest energy state in the gas phase. mdpi.com This process yields crucial information about bond lengths, bond angles, and dihedral angles.

Beyond simple geometry, DFT provides a detailed picture of the molecule's electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated from the DFT results. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group and the nitrogen of the cyano group are expected to be regions of high electron density (negative potential), while the urea N-H protons are electron-deficient (positive potential).

Interactive Table 1: Calculated Electronic Properties of this compound

This table presents hypothetical but representative data obtained from a DFT calculation, illustrating the typical electronic parameters determined for a molecule of this type.

| Parameter | Calculated Value | Unit | Significance |

| Total Energy | -742.54 | Hartrees | Ground state energy of the optimized geometry |

| HOMO Energy | -6.89 | eV | Electron-donating capability |

| LUMO Energy | -1.25 | eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.64 | eV | Chemical reactivity and stability |

| Dipole Moment | 4.78 | Debye | Overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While DFT provides a static image of the most stable conformation, molecules are dynamic entities that can adopt various shapes, or conformations. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. lambris.comnih.gov By simulating the molecule in an environment, such as a box of explicit water molecules, MD can map out its conformational landscape and reveal the dynamics of its structural transitions. nih.gov

For this compound, MD simulations can elucidate the flexibility of the allyl group and the rotational barriers around the C-N bonds of the urea backbone. N,N'-disubstituted ureas can exist in different conformations, primarily described as trans/trans, trans/cis, or cis/cis with respect to the orientation of the substituents relative to the carbonyl group. researchgate.net The trans/trans conformation is often the most stable due to reduced steric hindrance. researchgate.net MD simulations can quantify the population of each major conformer at a given temperature and the timescale of interconversion between them.

The resulting trajectory from an MD simulation can be analyzed to generate a free energy map, which plots the energy of the system as a function of specific dihedral angles. nih.gov This map reveals the low-energy valleys corresponding to stable conformations and the energy barriers that must be overcome to transition between them.

Interactive Table 2: Major Conformers of this compound from MD Simulations

This table shows a hypothetical outcome of a conformational analysis, listing the most populated conformers, their key dihedral angles, and relative stability.

| Conformer ID | Urea Conformation | Allyl Group Orientation | Relative Energy (kcal/mol) | Population (%) |

| 1 | trans/trans | anti | 0.00 | 75.3 |

| 2 | trans/trans | gauche | 1.25 | 18.1 |

| 3 | trans/cis | anti | 2.80 | 6.2 |

| 4 | cis/cis | gauche | 4.50 | 0.4 |

Hirshfeld Surface Analysis for Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.orgnih.gov Based on a known crystal structure (determined via X-ray diffraction), the analysis partitions crystal space into regions where the electron density of a given molecule dominates.

The Hirshfeld surface can be mapped with a property called the normalized contact distance (dnorm). The dnorm surface uses a red-white-blue color scheme to highlight intermolecular contacts. scirp.org Intense red spots indicate close contacts that are shorter than the sum of the van der Waals radii of the interacting atoms, often corresponding to hydrogen bonds. mdpi.com Blue regions represent longer contacts, while white areas denote contacts around the van der Waals separation. scirp.org

Interactive Table 3: Quantitative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis

This table provides a representative breakdown of intermolecular contacts for this compound, as would be determined from its Hirshfeld surface.

| Contact Type | Contribution to Hirshfeld Surface (%) | Description of Interaction |

| H···H | 42.5 | van der Waals forces, ubiquitous in organic crystals |

| O···H / H···O | 24.8 | Strong N-H···O hydrogen bonds involving the urea group |

| C···H / H···C | 18.2 | Weak C-H···π and other van der Waals interactions |

| N···H / H···N | 11.3 | N-H···N hydrogen bonds involving the cyano group and urea |

| C···C | 1.9 | π-π stacking interactions between phenyl rings |

| Others | 1.3 | Minor contributions from other contact types |

Chemical Reactivity and Mechanistic Pathways of 1 Allyl 3 2 Cyanophenyl Urea

Reactivity Profiles of the Urea (B33335) Moiety

The urea functional group is a versatile component, capable of participating in cyclization and rearrangement reactions. Its nucleophilic nitrogen atoms and the central carbonyl group are key to its reactivity.

The strategic positioning of the urea and cyano groups in 1-Allyl-3-(2-cyanophenyl)urea makes it an ideal precursor for intramolecular cyclization reactions to form valuable heterocyclic compounds like quinazolinones. The presence of the ortho-cyano group on the phenyl ring facilitates an intramolecular nucleophilic attack by one of the urea nitrogens onto the carbon of the cyano group. This type of reaction is a known strategy for synthesizing quinazolinone cores. frontiersin.org

For instance, the cyclization of N-allyl carbamoyl (B1232498) anthranilonitriles, a class of compounds to which this compound belongs, can yield 3-allyl-4-imino substituted 2(1H)-quinazolinones. lookchem.com This transformation can be mediated by enzymes, such as catalase, which promotes the cyclization in quantitative yields. lookchem.com The general mechanism involves the activation of the cyano group, followed by an intramolecular attack from the adjacent urea nitrogen, leading to a ring closure. This process highlights a green chemistry approach to synthesizing complex heterocycles. lookchem.com

Similarly, related structures can be used to synthesize benzoxazinones. While the direct synthesis from this compound is less common, analogous cyclizations of O-allylcarbamoyl salicylonitrile produce 1,3-benzoxazine-2(3H)-ones. lookchem.com The synthesis of 4H-3,1-benzoxazin-4-ones often proceeds from N-substituted anthranilic acids, which are structurally related to the cyanophenylurea precursor after hydrolysis of the cyano group. organic-chemistry.orgchiet.edu.eg These cyclodehydration reactions can be promoted by various reagents, including 2,4,6-trichloro-1,3,5-triazine. organic-chemistry.org

| Precursor Type | Reaction Conditions | Product | Reference |

|---|---|---|---|

| N-allyl carbamoyl anthranilonitriles | Catalase enzyme | 3-Allyl-4-imino-2(1H)-quinazolinones | lookchem.com |

| O-allylcarbamoyl salicylonitrile | Catalase enzyme | 1,3-Benzoxazine-2(3H)-ones | lookchem.com |

| N-substituted anthranilic acids | 2,4,6-trichloro-1,3,5-triazine, triphenylphosphine | 4H-3,1-benzoxazin-4-ones | organic-chemistry.org |

| 2-Aminobenzamides | Microwave irradiation | Quinazolin-4(3H)-ones | frontiersin.org |

The urea core can participate in rearrangement reactions, often involving the migration of a substituent from one nitrogen to another or to the oxygen atom. While specific examples for this compound are not extensively documented, the principles of urea rearrangements are well-established. researchgate.net Reactions like the Hofmann and Curtius rearrangements, which proceed through an isocyanate intermediate, are classic examples of rearrangements involving amide-like structures. masterorganicchemistry.com In the context of the urea moiety, heating or treatment with specific reagents could potentially induce a rearrangement cascade, possibly involving the migration of the cyanophenyl group.

These rearrangements are often driven by the formation of a more stable intermediate. The presence of the allyl and cyanophenyl groups could influence the pathway of such rearrangements, potentially leading to novel molecular scaffolds. researchgate.net

Cyclization Reactions and Heterocycle Formation (e.g., Quinazolinones, Benzoxazinones)

Transformations of the Allyl Group

The allyl group provides a reactive alkene double bond, which is susceptible to a variety of transformations, including additions and rearrangements.

The double bond of the allyl group can undergo electrophilic addition reactions. For example, reaction with hydrogen halides (H-X) would proceed via the formation of a secondary carbocation, which is also an allylic carbocation. libretexts.org This allylic carbocation is stabilized by resonance, distributing the positive charge over two carbon atoms. The subsequent attack by the halide nucleophile can occur at either of these carbons, leading to a mixture of 1,2- and 1,4-addition products, although in this specific molecule, the numbering refers to the positions on the allyl chain itself. libretexts.org Similarly, the addition of halogens like Br₂ would also proceed through a cyclic bromonium ion intermediate, followed by nucleophilic attack to yield di-halogenated products. libretexts.org

Nucleophilic additions to the allyl group are also possible, particularly through metal-catalyzed processes. For example, palladium-catalyzed reactions can facilitate the addition of nucleophiles to the alkene. nih.gov Furthermore, radical additions offer another pathway for functionalizing the allyl group. Nitrogen-centered radicals can add to the alkene, a process that is often used for the construction of N-heterocycles. acs.org

The allyl group is well-known to participate in sigmatropic rearrangements, which are pericyclic reactions involving the migration of a sigma bond across a pi-electron system. libretexts.org The most relevant of these for this compound is the frontiersin.orgfrontiersin.org-sigmatropic rearrangement, a class that includes the Claisen and Cope rearrangements. libretexts.orglibretexts.org

A pertinent variant is the 1,3-diaza-Claisen rearrangement, which has been studied for related allyl cyanamide (B42294) systems. uvm.edu In this compound, a thermal or Lewis acid-catalyzed process could promote a frontiersin.orgfrontiersin.org-sigmatropic rearrangement where the allyl group migrates from the nitrogen atom to the urea's oxygen atom (as an O-allyl isourea intermediate) or potentially to the ortho position of the phenyl ring, although the latter is less common for ureas compared to allyl phenyl ethers. uvm.eduscirp.org Such rearrangements are stereospecific and proceed through a cyclic, six-membered transition state. libretexts.org The isomerization of allyl tetrazolyl ethers to N-allyl tetrazolones occurs exclusively through a frontiersin.orgfrontiersin.org-sigmatropic migration, demonstrating the favorability of this pathway in similar N-allyl systems. rsc.org

| Rearrangement Type | Description | Key Feature | Reference |

|---|---|---|---|

| frontiersin.orgfrontiersin.org Claisen-type | Migration of the allyl group from the nitrogen to another atom (e.g., oxygen) through a six-membered transition state. | Concerted, pericyclic mechanism. | libretexts.orgscirp.org |

| frontiersin.orgCurrent time information in Bangalore, IN. Shift | Migration of the allyl group to an adjacent atom. Less common thermally but can be photochemically or catalytically induced. | Involves a four-membered transition state. | libretexts.org |

| 1,3-Diaza-Claisen | A variant of the Claisen rearrangement observed in related allyl cyanamide and guanidine (B92328) systems. | Provides access to rearranged ureas or guanidines. | uvm.edu |

Electrophilic and Nucleophilic Addition Reactions to the Alkene

Reactions Involving the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (via an intermediate amide), which would transform the molecule into N-(2-carboxyphenyl)-N'-allylurea. This product could then readily cyclize to form a quinazolinone derivative.

The cyano group can also undergo nucleophilic addition. For example, reaction with hydroxylamine (B1172632) can convert the nitrile into an amidoxime. researchgate.net Furthermore, the nitrile carbon is electrophilic and can be attacked by organometallic reagents. As mentioned previously, the most significant reaction of the cyano group in this molecule is its participation in intramolecular cyclization with the urea moiety to form heterocyclic systems like quinazolinones. frontiersin.org This intramolecular pathway is often favored due to the formation of a stable six-membered ring.

Nucleophilic Additions to the Nitrile Functionality

The nitrile group in this compound is a key site for chemical transformations. Nitriles, in general, are susceptible to nucleophilic attack at the electrophilic carbon atom of the C≡N triple bond. libretexts.org The reactivity of the nitrile group in this specific molecule is influenced by the electronic effects of the urea and allyl substituents on the phenyl ring.

One of the significant reactions involving the nitrile functionality is intramolecular cyclization. Under appropriate conditions, the nitrogen atom of the urea moiety can act as an internal nucleophile, attacking the nitrile carbon. This process, often facilitated by a catalyst, can lead to the formation of quinazoline (B50416) derivatives. The reaction likely proceeds through the formation of an imine intermediate which then tautomerizes to the more stable aromatic quinazoline ring system.

Furthermore, external nucleophiles can also add to the nitrile group. For instance, Grignard reagents can react with the nitrile to form an imine salt after the initial nucleophilic addition. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org Similarly, organolithium reagents can add to the nitrile functionality.

The presence of the allyl group introduces another layer of reactivity. The double bond of the allyl group can participate in various reactions, and its proximity to the urea and cyanophenyl moieties may lead to complex intramolecular transformations under certain reaction conditions.

Hydrolysis and Other Derivatization Reactions of the Cyanide

The cyanide (nitrile) group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org The mechanism involves the initial addition of water (in acid) or hydroxide (B78521) ion (in base) to the nitrile carbon, leading to an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.org For instance, the hydrolysis of a related compound, 1-(4-cyanophenyl)-3-(2,3-dichlorophenyl)urea, would yield the corresponding carboxylic acid derivative. nih.gov

Beyond hydrolysis, the nitrile group can be converted into other functional groups. For example, reduction of the nitrile with a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields a primary amine. libretexts.org This reaction proceeds via two successive nucleophilic additions of a hydride ion. libretexts.org A less powerful reducing agent, diisobutylaluminium hydride (DIBAL-H), can be used to reduce the nitrile to an aldehyde after an aqueous workup. libretexts.org

Other derivatization reactions include the conversion of the nitrile to a tetrazole ring, which can be achieved through reaction with an azide, often catalyzed by a Lewis acid. This transformation is a valuable tool in medicinal chemistry for creating bioisosteres of carboxylic acids.

Oxidative and Reductive Chemical Transformations

This compound can undergo a variety of oxidative and reductive transformations targeting different parts of the molecule, including the allyl group, the urea functionality, and the nitrile group.

Oxidative Transformations:

The allyl group is susceptible to oxidation. For example, Wacker-type oxidation, which typically employs a palladium catalyst and an oxidant, could potentially convert the terminal alkene of the allyl group into a methyl ketone. researchgate.net Oxidative cyclization reactions are also possible. For instance, hypervalent iodine reagents can mediate the oxidative cyclization of N-allylic amides to form dihydrooxazole derivatives. acs.orgresearchgate.net A similar transformation might be achievable with this compound.

The urea functionality itself can be involved in oxidative processes. Depending on the reaction conditions and the oxidizing agent used, various products could be formed.

Reductive Transformations:

As mentioned previously, the nitrile group can be reduced to a primary amine using powerful reducing agents like LiAlH₄. libretexts.org Catalytic hydrogenation, often using a palladium, platinum, or nickel catalyst, can also achieve this transformation. This method is often preferred for its milder conditions and higher selectivity.

The allyl group can also be reduced. Catalytic hydrogenation will saturate the carbon-carbon double bond, converting the allyl group into a propyl group. This reaction typically proceeds under mild conditions, often at room temperature and atmospheric pressure of hydrogen gas.

Mechanistic Investigations of Key Reactions

Kinetic Isotope Effect Studies for Rate-Determining Steps

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. wikipedia.org A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes leads to a change in the reaction rate. wikipedia.org

For reactions involving this compound, KIE studies could provide valuable insights. For example, in a potential intramolecular cyclization to form a quinazoline derivative, if the abstraction of a proton from the urea nitrogen is the rate-determining step, replacing that proton with deuterium (B1214612) would result in a primary KIE (kH/kD > 1). A negligible KIE would suggest that this proton transfer is not involved in the slowest step of the reaction. nih.gov

Similarly, in reactions involving the allyl group, such as an E2-like elimination, a significant KIE would be expected if the C-H bond cleavage at the allylic position is part of the rate-determining step. libretexts.org In a study on the gas-phase reaction of OH radicals with allyl alcohol, a small kinetic isotope effect (kH/kD = 1.32) was observed when all hydrogens were replaced with deuterium, suggesting that C-H bond breaking is not the sole rate-determining factor. nih.gov

Table 1: Hypothetical Kinetic Isotope Effects for Reactions of this compound

| Reaction Type | Isotopically Labeled Position | Plausible Rate-Determining Step | Expected KIE (kH/kD) |

|---|---|---|---|

| Intramolecular Cyclization | Urea N-H | Proton transfer from urea nitrogen | > 1 (Primary) |

| Allylic C-H Functionalization | Allylic C-H | C-H bond cleavage | > 1 (Primary) |

Role of Transition Metal Catalysis (e.g., Palladium-Catalyzed Processes)

Transition metals, particularly palladium, play a crucial role in many reactions involving molecules with functionalities present in this compound.

Palladium-catalyzed cross-coupling reactions are widely used to form carbon-carbon and carbon-heteroatom bonds. acs.org For instance, the allyl group can participate in Tsuji-Trost allylic alkylation reactions. In such a reaction, a palladium(0) catalyst would coordinate to the allyl double bond, leading to the formation of a π-allylpalladium complex. This complex can then be attacked by a nucleophile.

Furthermore, palladium catalysts are instrumental in carboamination reactions, where an aryl or alkenyl halide couples with an alkene bearing a pendant nucleophile, like the urea nitrogen in this case, to form a heterocyclic product. nih.govnih.gov The mechanism of these reactions can proceed through either a syn- or anti-aminopalladation pathway, depending on the specific catalyst and reaction conditions. nih.gov

Palladium can also catalyze the insertion of isocyanides into Pd-C or Pd-heteroatom bonds, which could be relevant if a related isocyanide precursor is used. mdpi.com In the context of this compound, palladium catalysis could facilitate intramolecular cyclization reactions, potentially leading to the synthesis of complex heterocyclic structures. nih.gov

Table 2: Potential Palladium-Catalyzed Reactions of this compound

| Reaction Type | Plausible Catalyst System | Potential Product |

|---|---|---|

| Allylic Amination | [Pd(allyl)Cl]₂ / Ligand | Functionalized allyl amine derivative |

| Intramolecular Carboamination | Pd(OAc)₂ / Ligand | Cyclic urea derivative |

Influence of Intramolecular and Intermolecular Hydrogen Bonding on Reaction Mechanisms

Hydrogen bonding can significantly influence the reactivity and mechanistic pathways of reactions involving this compound. The urea moiety is a strong hydrogen bond donor (N-H groups) and acceptor (C=O group). mdpi.com

Intramolecular Hydrogen Bonding:

An intramolecular hydrogen bond could form between one of the N-H protons of the urea and the nitrogen atom of the cyano group. This would bring the urea and nitrile functionalities into close proximity, potentially pre-organizing the molecule for intramolecular cyclization reactions. Such a hydrogen bond would increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the urea nitrogen.

Intermolecular Hydrogen Bonding:

Intermolecular hydrogen bonds can occur between molecules of this compound, leading to self-assembly into dimers or larger aggregates. northwestern.edu This can affect reaction kinetics, as the reactive sites might be shielded within these aggregates. In some cases, intermolecular hydrogen bonding can act as a form of "self-quenching," reducing the catalytic competency of a molecule if it is intended to act as a catalyst. northwestern.edu

Conversely, intermolecular hydrogen bonding with solvent molecules or other reagents can also play a crucial role. Protic solvents, for example, can form hydrogen bonds with the urea and nitrile groups, potentially stabilizing transition states and influencing reaction rates. In some systems, hydrogen bonding has been shown to act as a catalyst for covalent bond exchange. d-nb.info

The presence of hydrogen bonding can be investigated using techniques such as FT-IR spectroscopy, where shifts in the stretching frequencies of the N-H and C=O bonds can provide evidence for hydrogen bond formation. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-Cyanophenyl)-3-(2,3-dichlorophenyl)urea |

| Lithium aluminum hydride |

| Diisobutylaluminium hydride |

| Palladium(II) acetate (B1210297) |

Derivatization and Functionalization Strategies for 1 Allyl 3 2 Cyanophenyl Urea Analogues

Synthesis of Substituted Congeners and Analogues

The synthesis of congeners and analogues of 1-allyl-3-(2-cyanophenyl)urea involves targeted chemical reactions to alter specific parts of the molecule. These modifications are crucial for establishing structure-activity relationships (SAR).

The allyl group (CH₂=CH-CH₂-) is not merely a passive component; it serves as a versatile chemical handle for introducing further complexity and functionality. The double bond and the allylic position are reactive sites that can be targeted through various organic reactions.

One key strategy is the functionalization of the terminal double bond via cross-coupling reactions. For instance, the Heck coupling reaction can be employed to attach aryl or vinyl groups. researchgate.net This reaction, typically catalyzed by palladium complexes, allows for the formation of a new carbon-carbon bond, extending the scaffold and introducing diverse substituents. researchgate.net

Another approach involves replacing the allyl group entirely with other unsaturated moieties. Studies on related urea-based compounds have shown that substituting the allyl group with a propargyl group (a terminal alkyne) can significantly influence biological activity. avcr.cz Comparison between allylic, propargylic, and corresponding saturated alkyl analogues revealed that the presence of unsaturation can be critical for potency. avcr.cz For example, in a series of glutamate (B1630785) carboxypeptidase II (GCPII) inhibitors, the allyl- and propargyl-containing compounds showed higher potency than their saturated propyl analogue. avcr.cz

Table 1: Potential Modifications of the Allyl Moiety

| Modification Strategy | Example Reaction | Potential New Moiety | Rationale |

|---|---|---|---|

| C-C Cross-Coupling | Heck Reaction | Cinnamyl-type structures | Explore interactions with aromatic binding pockets |

| Moiety Replacement | Substitution Synthesis | Propargyl group | Modulate electronic properties and geometry |

| Moiety Replacement | Substitution Synthesis | Saturated Propyl group | Determine the importance of the double bond for activity |

| Oxidation | Epoxidation | Glycidyl group | Introduce hydrogen-bonding capabilities |

Research on analogous 1-allyl-3-benzoylthioureas has provided insight into how substituents on the aromatic ring affect activity. A study comparing chloro-substituted analogues found that the position of the chlorine atom (ortho, meta, or para) on the benzoyl ring led to significant differences in biological effect. jyoungpharm.org For instance, the analgesic potencies of 1-allyl-3-(2-chlorobenzoyl)thiourea, 1-allyl-3-(3-chlorobenzoyl)thiourea, and 1-allyl-3-(4-chlorobenzoyl)thiourea were found to be distinct, highlighting the sensitivity of the molecule's activity to the substituent's position. jyoungpharm.org

The introduction of electron-donating groups (e.g., methoxy, alkyl) or other electron-withdrawing groups (e.g., nitro, trifluoromethyl) at various positions on the 2-cyanophenyl ring would systematically probe the electronic requirements for optimal interaction with a biological target. nih.gov

Table 2: Influence of Phenyl Ring Substituents in Analogous Ureas/Thioureas

| Compound Series | Substituent Change | Observation | Reference |

|---|---|---|---|

| 1-allyl-3-benzoylthioureas | Positional Isomers (2-Cl, 3-Cl, 4-Cl) | Activity is dependent on the chloro position | jyoungpharm.org |

| Phenylureas | Cyano group vs. other groups | The cyano group is strongly electron-withdrawing, affecting molecular properties | |

| Phenylthioureas | Cyano vs. Carboxy vs. Alkyl | Electronic effects of substituents influence reactivity and coordination properties |

The urea (B33335) linkage [-NH-C(O)-NH-] is a critical pharmacophore capable of acting as both a hydrogen bond donor and acceptor. researchgate.net Its properties can be fine-tuned by replacing the oxygen atom with sulfur or by substituting the nitrogen atoms.

Thiourea (B124793) Analogues: The conversion of the urea to a thiourea [-NH-C(S)-NH-] is a common bioisosteric replacement. Thioureas can be synthesized directly from ureas in a one-step thionation reaction, often using Lawesson's reagent. bibliotekanauki.pl This transformation alters the hydrogen bonding capacity, lipophilicity, and geometric properties of the molecule, which can lead to different biological profiles. The synthesis of various thiourea derivatives, including those containing allyl groups, has been extensively documented. researchgate.netnih.govunair.ac.id

N-Substituted Ureas: Introducing substituents on one or both nitrogen atoms of the urea backbone is another powerful derivatization strategy. For example, N-methylation can disrupt the planarity of the urea group and prevent the formation of intramolecular hydrogen bonds. nih.gov This can lead to significant changes in conformation and physical properties like solubility. nih.gov The synthesis of N,N'-disubstituted or N,N,N'-trisubstituted ureas is typically achieved by reacting an appropriate isocyanate intermediate with a diverse range of primary or secondary amines. nih.gov

Table 3: Modifications of the Urea/Thiourea Backbone

| Modification Type | Synthetic Method | Purpose | Potential Impact | Reference |

|---|---|---|---|---|

| Thiourea Analogue | Thionation with Lawesson's Reagent | Bioisosteric replacement | Altered H-bonding, lipophilicity | bibliotekanauki.pl |

| N-Alkylation | Alkylation of urea nitrogen | Introduce steric bulk, remove H-bond donor | Change conformation and solubility | nih.gov |

| N,N'-Disubstitution | Reaction of isocyanate with a new amine | Introduce diverse functional groups | Explore new binding interactions | nih.gov |

Substituent Effects on the Cyanophenyl Moiety

Strategies for Scaffold Diversity and Chemical Library Generation

To efficiently explore the SAR of this compound, chemists employ strategies to generate libraries of related compounds. A chemical library is a collection of molecules created through combinatorial or parallel synthesis.

A common approach is the creation of a target-focused library . This involves keeping the core scaffold—in this case, the cyanophenyl urea—constant while systematically varying the substituents at defined points of diversity (the allyl group, the phenyl ring, and the urea nitrogens). nih.gov The goal is to generate a set of closely related analogues to optimize the activity of the initial lead compound. google.com

Diversity-Oriented Synthesis (DOS) is a more advanced strategy that aims to produce a collection of structurally diverse molecules, often covering multiple distinct scaffolds from a common starting material. cam.ac.uk For the this compound scaffold, a DOS approach might involve using the reactive moieties within the molecule to trigger cyclization cascades or other complex transformations, leading to novel heterocyclic systems. researchgate.net

The practical generation of these libraries often relies on robust and high-throughput synthetic methods. Reactions such as urea/thiourea formation, reductive amination, acylation, and cross-coupling are amenable to parallel synthesis formats, allowing for the rapid production of hundreds of compounds for screening. researchgate.net

Table 4: Library Generation Strategies

| Strategy | Description | Goal |

|---|---|---|

| Target-Focused Library | Systematically modify substituents on a common core scaffold. | Optimize activity of a known lead compound (SAR exploration). |

| Diversity-Oriented Synthesis (DOS) | Generate a collection of compounds with high scaffold diversity from a common intermediate. | Explore novel chemical space and identify new active scaffolds. |

| Parallel Synthesis | Perform multiple, separate reactions simultaneously to rapidly produce a set of discrete compounds. | Increase the efficiency and throughput of library creation. |

Advanced Applications of 1 Allyl 3 2 Cyanophenyl Urea in Chemical Sciences

Applications in Organic Synthesis

The unique structural features of 1-Allyl-3-(2-cyanophenyl)urea, which include an allyl group, a urea (B33335) moiety, and a cyanophenyl ring, make it a versatile building block in organic synthesis. These reactive sites offer multiple avenues for constructing complex molecular architectures and novel heterocyclic systems.

Utilization as a Building Block for Complex Molecules

The allyl group in this compound is a key functional handle for elaboration into more complex structures. Transition metal-catalyzed reactions, such as cross-coupling and carboamination, can be employed to form new carbon-carbon and carbon-nitrogen bonds. For instance, palladium-catalyzed carboamination reactions have been used to create fused bicyclic ureas from diallylpyrrolidinyl ureas, generating multiple stereocenters with high control. nih.gov This approach highlights the potential of the allyl group to participate in sophisticated cyclization cascades, leading to intricate molecular frameworks.

Furthermore, the urea functionality itself can be a precursor to other functional groups or can be incorporated into larger, biologically active scaffolds. nih.gov The combination of the reactive allyl group and the versatile urea moiety within the same molecule allows for a stepwise or one-pot synthesis of complex target molecules.

Precursors for Heterocyclic Systems and Novel Ring Structures

The 2-cyanophenyl urea portion of the molecule is a well-established precursor for the synthesis of quinazoline (B50416) derivatives. mdpi.comtandfonline.comscielo.br The reaction of 2-aminobenzonitriles, which can be derived from the cyanophenyl urea, with various reagents can lead to the formation of quinazoline-2,4(1H,3H)-diones and 2-aminoquinazolines. mdpi.comtandfonline.com These quinazoline scaffolds are present in numerous biologically active compounds and pharmaceuticals. mdpi.comtandfonline.com

For example, the cyclization of 2-aminobenzonitriles with carbon dioxide, often catalyzed by a base, yields quinazoline-2,4(1H,3H)-diones. tandfonline.com Additionally, acid-mediated [4+2] annulation reactions between 2-aminobenzonitriles and N-benzyl cyanamides can produce 2-amino-4-iminoquinazolines. mdpi.com The allyl group can be retained during these transformations to be further functionalized, or it can participate in intramolecular cyclizations to form novel fused heterocyclic systems. The strategic manipulation of the cyano and urea functionalities provides a powerful tool for the construction of diverse heterocyclic libraries.

Catalytic Applications

Urea derivatives have emerged as a significant class of molecules in the field of catalysis, functioning as organocatalysts and as ligands in metal-catalyzed processes. The specific structure of this compound, with its hydrogen-bonding capabilities and potential for coordination, lends itself to various catalytic applications.

Organocatalytic Roles of Urea Derivatives

Urea and thiourea (B124793) derivatives are recognized for their ability to act as hydrogen-bond donors, activating substrates in a variety of organic reactions. nih.govmdpi.comwikipedia.orgmdpi.com This non-covalent interaction mimics the role of a Lewis acid, enhancing the electrophilicity of the substrate. The N-H protons of the urea moiety in this compound can form hydrogen bonds with electrophiles, such as aldehydes or imines, facilitating nucleophilic attack. mdpi.comsioc-journal.cn

The effectiveness of urea-based organocatalysts is often influenced by the electronic nature of the substituents on the phenyl ring. wikipedia.org The electron-withdrawing cyano group in this compound is expected to increase the acidity of the urea N-H protons, thereby enhancing its catalytic activity. Such catalysts have been successfully employed in reactions like the Friedel-Crafts alkylation, Michael additions, and Henry reactions. mdpi.comsioc-journal.cnacs.org A significant challenge in urea-based organocatalysis is the tendency for self-association through hydrogen bonding, which can lead to catalyst deactivation. mdpi.comresearchgate.net The design of ureas with specific steric and electronic properties, as seen in this compound, aims to mitigate this issue and improve catalytic efficiency.

Ligand Design in Metal-Catalyzed Processes

The allyl group and the nitrogen and oxygen atoms of the urea moiety in this compound offer potential coordination sites for metal centers. wikipedia.org Transition-metal allyl complexes are a well-established class of compounds with applications in catalysis. wikipedia.orgcore.ac.uk The allyl group of this compound could bind to a metal in an η³-fashion, creating a chiral metal complex if the ligand is appropriately designed. wikipedia.org

Furthermore, the urea functionality can act as a bidentate or monodentate ligand, coordinating to a metal through its oxygen or nitrogen atoms. Bifunctional ligands that combine a phosphine (B1218219) with a urea or thiourea group have been developed for gold(I) catalysis, where the urea moiety assists in activating the metal center through hydrogen bonding to an ancillary ligand. nih.gov The cyanophenyl group can also influence the electronic properties of the metal center upon coordination. Theoretical calculations have shown that ureas with cyanophenyl substituents can have enhanced hydrogen-bonding donor abilities. acs.org This suggests that this compound could be a promising candidate for the development of novel ligands for a range of metal-catalyzed transformations, including asymmetric catalysis. sioc-journal.cn

Integration into Metal-Organic Frameworks (MOFs) for Heterogeneous Catalysis

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of functional groups into the organic linkers can endow MOFs with catalytic activity. Urea-functionalized MOFs have been developed as heterogeneous catalysts, where the urea moieties act as hydrogen-bond-donating catalytic sites. acs.orgresearchgate.netmdpi.comrsc.orgresearchgate.net

The key advantage of incorporating urea catalysts into a MOF structure is the prevention of self-association, which often hampers the activity of homogeneous urea catalysts. researchgate.net The rigid framework isolates the catalytic urea groups, ensuring their availability for substrate activation. mdpi.com this compound could be modified to contain a second coordinating group, allowing for its integration as a linker in a MOF. The resulting material would be a heterogeneous catalyst with accessible hydrogen-bonding sites from the urea group. These urea-functionalized MOFs have shown high efficiency and recyclability in reactions such as the Henry reaction and Friedel-Crafts alkylations. acs.orgmdpi.comrsc.orgrsc.org The porous nature of MOFs can also lead to size- and shape-selectivity in catalysis. researchgate.netrsc.org

Applications in Materials Science

The unique molecular architecture of this compound, featuring a urea backbone for hydrogen bonding, a reactive allyl group, and a cyano-substituted phenyl ring, makes it a compound of interest in the field of materials science. These functional groups can be strategically exploited to develop novel materials with tailored properties. One of the most promising areas of application for this compound is in the creation of supramolecular materials, where non-covalent interactions are harnessed to build organized, higher-order structures.

Future Research Directions and Emerging Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for synthesizing substituted ureas is a key goal in modern chemistry. Traditional routes often rely on hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov Future research on 1-Allyl-3-(2-cyanophenyl)urea should prioritize the development of sustainable synthetic strategies.

Promising green alternatives include:

Catalytic Carbonylations: Utilizing carbon monoxide or carbon dioxide as a C1 building block is a highly atom-economic approach. nih.govbohrium.com Research into catalytic systems, potentially using earth-abundant metals, for the direct carbonylation of 2-aminobenzonitrile (B23959) and allylamine (B125299) could provide a more sustainable pathway. nih.gov

Dehydrogenative Coupling: Manganese-catalyzed dehydrogenative coupling of amines with methanol (B129727) or other C1 sources represents a green method for creating urea (B33335) bonds, producing only hydrogen gas as a byproduct.

Water-Based Synthesis: Performing reactions in water instead of volatile organic compounds is a cornerstone of green chemistry. A method for synthesizing N-substituted ureas via the nucleophilic addition of amines to potassium isocyanate in water has been shown to be efficient and scalable. rsc.org Adapting such aqueous methods for the synthesis of this compound could significantly reduce the environmental impact. rsc.orgacs.org

Solvent-Free Approaches: The use of functional ionic liquids as catalysts can enable the synthesis of disubstituted ureas from amines and CO2 under solvent-free conditions. rsc.org Another avenue is mechanochemistry, which uses mechanical force to drive reactions, eliminating the need for bulk solvents.

Table 1: Comparison of Synthetic Methodologies for Urea Derivatives

| Method | Traditional Approach | Potential Sustainable Alternative | Key Advantages of Alternative |

| Carbon Source | Phosgene, Isocyanates nih.gov | Carbon Dioxide (CO2), Carbon Monoxide (CO) nih.govbohrium.com | Utilizes waste products, less toxic reagents. |

| Catalysis | Often stoichiometric | Transition metal catalysts (e.g., Mn, Pd, Ru) nih.gov | High efficiency, catalytic amounts needed. |

| Solvent | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Solvent-Free rsc.orgrsc.org | Reduced environmental pollution, improved safety. |

| Byproducts | Toxic waste | Water, Nitrogen, Hydrogen organic-chemistry.org | Benign and minimal byproducts. |

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving time and resources. For this compound, advanced computational modeling can provide deep insights into its behavior and potential applications.

Future computational studies could focus on:

Rational Design of Derivatives: By modeling derivatives of this compound, researchers can screen for candidates with enhanced properties. bohrium.com For instance, models could predict the binding affinity of derivatives for specific biological targets or their suitability as building blocks for materials with desired electronic or optical properties. chemmethod.combohrium.com

Reaction Mechanism Elucidation: Computational simulations can map out the energy landscapes of potential synthetic reactions, helping to optimize conditions for higher yields and selectivity.

Supramolecular Assembly: Modeling can predict how individual molecules of this compound will interact to form larger assemblies. The urea group is a well-known supramolecular synthon, capable of forming robust hydrogen-bonded structures like tapes or helices. researchgate.net Understanding these interactions is crucial for designing crystalline materials and supramolecular polymers. researchgate.net

Table 2: Application of Computational Methods to this compound

| Computational Method | Potential Application Area | Information Gained |

| Density Functional Theory (DFT) | Material Properties, Reactivity | Electronic structure, HOMO-LUMO gap, vibrational frequencies, reaction pathways. chemmethod.com |

| Molecular Dynamics (MD) | Supramolecular Chemistry, Biological Systems | Stability of assemblies, conformational changes, binding free energies. bohrium.com |

| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Predicts biological activity based on molecular structure. bohrium.com |

| Molecular Docking | Drug Discovery, Catalysis | Predicts binding modes and affinities to proteins or catalyst active sites. derpharmachemica.com |

Development of Innovative Catalytic Systems Featuring Urea Motifs

The urea functional group is a potent hydrogen-bond donor, a property that has been successfully exploited in the field of organocatalysis. researchgate.net The structure of this compound offers intriguing possibilities for designing novel catalytic systems.

Emerging research perspectives include:

Hydrogen-Bonding Catalysis: The N-H protons of the urea moiety can act as Lewis acids, activating substrates through hydrogen bonding. This has been used in a variety of chemical transformations. Future work could explore the use of this compound or its derivatives as organocatalysts.

Bifunctional and Multifunctional Catalysis: The molecule possesses multiple functional sites: the hydrogen-bonding urea group, the metal-coordinating cyano group, and the polymerizable allyl group. This opens the door to creating multifunctional catalysts where, for example, the urea and cyano groups work in concert to activate a substrate, or where the allyl group is used to anchor the catalytic molecule onto a solid support for easy recovery and reuse.

Ligand Development for Metal Catalysis: The cyanophenyl group and the urea's carbonyl oxygen can act as ligands for transition metals. This could lead to the development of novel metal complexes with unique catalytic activities. The electronic properties of the catalyst could be fine-tuned by modifying the substituents on the phenyl ring.

Urea-Based Selective Catalytic Reduction (SCR): Urea is widely used in SCR technology to reduce harmful nitrogen oxide (NOx) emissions from diesel engines by converting them to nitrogen and water. maryland.govdieselnet.comemigreen.eudieselnet.com Research could investigate the pyrolysis and catalytic behavior of this compound in such systems, exploring how its specific structure influences the generation of ammonia (B1221849) and the efficiency of NOx reduction. maryland.gov

Integration of this compound into Multifunctional Material Architectures

The unique combination of a polymerizable group (allyl), a strong hydrogen-bonding unit (urea), and a polar, aromatic component (cyanophenyl) makes this compound an excellent candidate for the construction of advanced functional materials. researchgate.net

Future research can be directed towards its integration into:

Functional Polymers: The allyl group is readily polymerizable through various methods, including radical and ring-opening polymerizations. nih.govnih.govscilit.commdpi.comresearchgate.net This allows for the synthesis of novel polymers where the cyanophenylurea moiety is incorporated as a side chain. nih.gov Such polymers could exhibit interesting properties, such as specific recognition capabilities or self-assembly behavior, driven by the hydrogen-bonding urea groups. usm.edu

Porous Organic Polymers (POPs) and Frameworks: The rigid structure of the cyanophenyl group makes it a suitable component for porous materials. rsc.org It could be incorporated into covalent organic frameworks (COFs) or other POPs. rsc.org The urea and cyano functionalities within the pores of such materials could serve as active sites for selective gas adsorption or catalysis. For example, porous frameworks containing cyanophenyl groups have been studied for CO2 adsorption. rsc.org

Supramolecular Gels and Liquid Crystals: The strong directional hydrogen bonds of the urea group can drive the self-assembly of molecules into fibrillar networks, leading to the formation of supramolecular gels. researchgate.netmdpi.com The aromatic cyanophenyl group can contribute to this assembly through π-π stacking. Furthermore, the rigid, polar nature of the cyanophenyl group is a common feature in liquid crystal monomers, suggesting that derivatives of this compound could be designed to exhibit liquid crystalline phases. atomfair.com

Dental and Biomedical Materials: Urea derivatives, specifically multifunctional methacrylates, are explored in dental materials. google.com The polymerizable allyl group and the biocompatibility of urea-based structures suggest potential applications in biomedical polymers, such as for drug delivery or tissue engineering scaffolds. nih.govscilit.com

Table 3: Potential Material Applications for this compound

| Material Architecture | Key Functional Group(s) | Potential Function/Application |

| Functional Polymers | Allyl, Urea | Polymer synthesis, self-assembly, recognition. nih.govusm.edu |

| Porous Organic Polymers (POPs) | Cyanophenyl, Urea | Gas storage (e.g., CO2), heterogeneous catalysis. rsc.org |

| Supramolecular Gels | Urea, Cyanophenyl | Smart materials, stimuli-responsive systems. researchgate.netmdpi.com |

| Liquid Crystals | Cyanophenyl | Display technologies, optical films. atomfair.com |

| Biomedical Materials | Allyl, Urea | Drug delivery, tissue engineering. nih.govscilit.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.